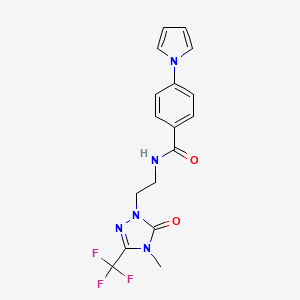

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The investigation into complex benzamide derivatives and their related compounds is driven by their potential applications in various fields, including medicinal chemistry and materials science. These compounds often feature in the development of new pharmaceuticals and materials due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic compounds, such as benzamide derivatives, involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular architecture. For example, the synthesis of novel PET agents like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates the complexity and precision required in these processes, including steps like desmethylation and O-[(11)C]methylation for radiolabeling purposes (Wang et al., 2013).

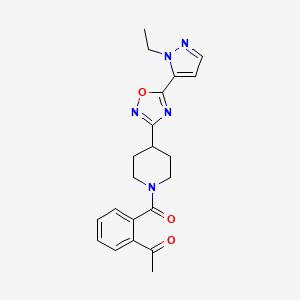

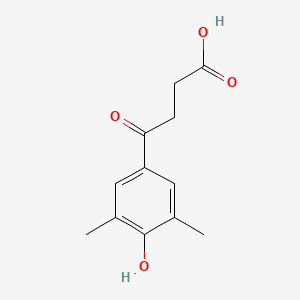

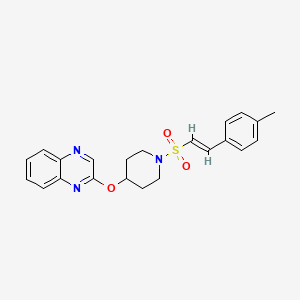

Molecular Structure Analysis

Determining the molecular structure of benzamide derivatives and related compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis are commonly employed for this purpose. These methods allow for the detailed characterization of the molecular structure, including the identification of functional groups and the spatial arrangement of atoms within the molecule (Hebishy et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include cyclization, nucleophilic substitution, and oxidative N-N bond formation, which are essential for constructing complex molecular frameworks and for functional group modifications. Such chemical transformations are pivotal for the synthesis of targeted molecules with desired properties and biological activities (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application, especially in drug formulation and material science. Analyzing the crystal and molecular structure can reveal how modifications in the molecular structure affect the physical properties of these compounds (Chinthal et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of benzamide derivatives in various applications. Studies focusing on the synthesis and reactivity of compounds like pyrrolo[2,3-d][1,2,3]triazines provide insights into the chemical behavior of structurally related benzamide derivatives, highlighting the potential for discovering new reactions and applications (Migawa & Townsend, 2001).

科学的研究の応用

Antiviral Applications

A study by Hebishy et al. (2020) introduces a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus, suggesting potential applications in antiviral drug development Hebishy, Salama, & Elgemeie, 2020.

Antibacterial and Antifungal Applications

Research by Pandya et al. (2019) synthesized a library of benzamide derivatives and evaluated their in vitro antibacterial and antifungal activities, indicating good to moderate effectiveness against several strains. This highlights the compound's potential in developing new antimicrobial agents Pandya, Dave, Patel, & Desai, 2019.

Anticancer Applications

Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, revealing enhanced cytotoxicity against melanoma cells. This suggests the utility of benzamide-based compounds in targeted cancer therapy, particularly for melanotic melanoma Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004.

Antineoplastic Applications

Zhang et al. (2011) studied the metabolism of a novel antineoplastic benzamide derivative, JS-38, in rats. Their findings contribute to understanding the metabolic pathways and pharmacological properties of such compounds, potentially leading to new cancer treatments Zhang, Liu, Fan, Fang, Li, & Wang, 2011.

特性

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)24-9-2-3-10-24/h2-7,9-10H,8,11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWGXSLELCIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)